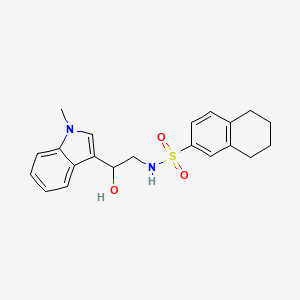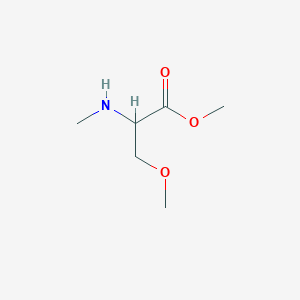![molecular formula C20H18Cl2N2O3 B2798394 [(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate CAS No. 320421-02-1](/img/structure/B2798394.png)
[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate is a versatile chemical compound used in diverse scientific research. Its unique structure and properties make it valuable for studies related to drug discovery, organic synthesis, and catalysis.
Molecular Structure Analysis
The molecular structure of [(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate can be visualized using tools like ChemSpider . It consists of an indole ring, a chlorophenyl group, and a 3-methylbutanoate side chain. The Z configuration indicates the arrangement of substituents around the double bond.Aplicaciones Científicas De Investigación
Crystallographic Studies
- Crystal Structure Analysis : The crystal structure of a related compound, S-methyl 2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbodithioate, was examined, highlighting its crystallization in the monoclinic crystal system and revealing its molecular structure (Manan et al., 2011).
Synthesis and Anticonvulsant Activity
- Synthesis and Anticonvulsant Properties : A study on the synthesis of 5,7-dibromoisatin semicarbazones, closely related to the queried compound, demonstrated their potential as anticonvulsant agents. Computational studies predicted these compounds as promising for epilepsy treatment (Kumar et al., 2013).
Antibacterial Evaluation
- In Vitro Antibacterial Activities : Research on new oxindoles and spiro-oxindoles derivatives, similar to the requested compound, revealed significant antibacterial activities. This highlights the potential of these compounds in developing antibacterial agents (Hassan & Hassane, 2019).
Novel Compound Synthesis
- Development of Bioactive Compounds : A study focused on synthesizing novel oxindoles, bearing functional moieties like CN and S groups, relevant to pharmaceutical and synthetic chemistry. This illustrates the importance of such compounds in drug development (Letribot et al., 2018).
Anti-Proliferative Agents
- Potential Anti-Cancer Activity : Research on substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides and related compounds indicated significant anti-cancer activities. This suggests the potential therapeutic use of these compounds in oncology (Soni et al., 2015).
Quantum-Chemical Studies and Antioxidant Properties
- Electronic-Antioxidant Relationship : A quantum-chemical analysis of novel carbohydrazones, including 5-substituted isatin derivatives, was conducted to explore their antioxidant properties, indicating a relationship between electronic characteristics and antioxidant activity (Çavuş et al., 2020).
Herbicidal Activity
- Herbicidal Applications : The herbicidal effects of geometrical isomers of a similar compound were investigated, showing significant impact on broadleaf weeds in agriculture (Hayashi & Kouji, 1990).
Biological Imaging
- Fluorescent Zn(II) Sensors : A study on Zinpyr family compounds, which include similar structural elements, demonstrated their application in biological imaging, highlighting their potential in biochemistry and medical diagnostics (Nolan et al., 2006).
Synthesis of Schiff Base
- Schiff Base Derivation : Research on Schiff base synthesis derived from 4-acylpyrazolone and 2-aminophenol, related to the chemical structure of interest, was carried out, indicating its potential in synthetic organic chemistry (Sharma et al., 2014).
Propiedades
IUPAC Name |
[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-12(2)9-18(25)27-23-19-16-10-15(22)7-8-17(16)24(20(19)26)11-13-3-5-14(21)6-4-13/h3-8,10,12H,9,11H2,1-2H3/b23-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJNKXXGXUUFRR-NMWGTECJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O/N=C\1/C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

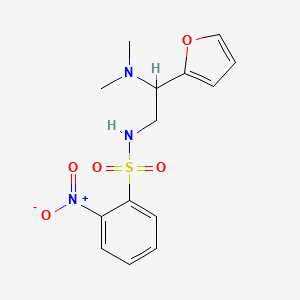
![2-methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2798313.png)
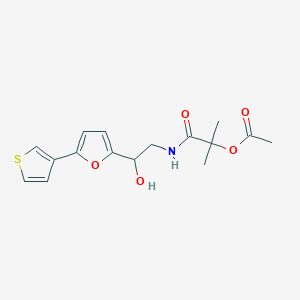
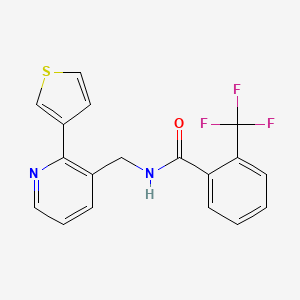
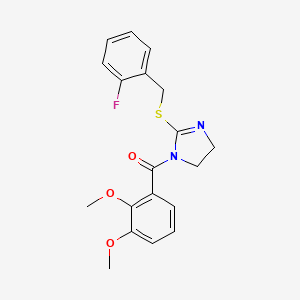
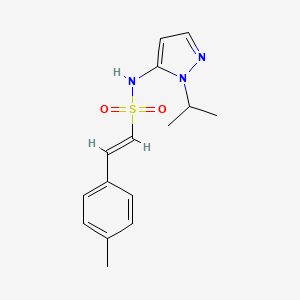
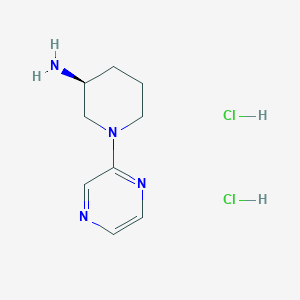
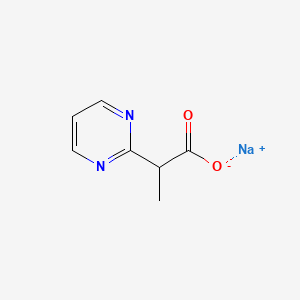
![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyloxirane-2-carboxamide](/img/structure/B2798324.png)
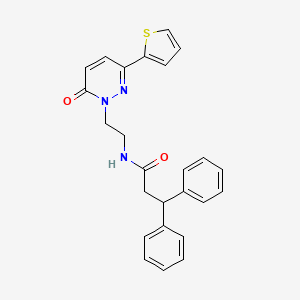
![2,5-dichloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2798329.png)

